molecular formula C20H14Cl2N4 B1675590 LY 183648 CAS No. 102993-90-8

LY 183648

Cat. No.: B1675590
CAS No.: 102993-90-8
M. Wt: 381.3 g/mol
InChI Key: PWNCFCILBAAISL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LY-183648 involves the reaction of 4-chlorobenzyl chloride with imidazole to form 4-chlorobenzyl imidazole. This intermediate is then reacted with 4-chlorobenzyl chloride and pyrimidine to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

LY-183648 undergoes various types of chemical reactions, including:

Scientific Research Applications

LY-183648 has been extensively studied for its antiestrogenic properties. It has shown potential in inhibiting the metastasis of certain cancers, making it a valuable compound in cancer research. Additionally, its antiestrogenic activity makes it a candidate for studying hormone-related disorders and developing treatments for conditions like breast cancer .

Mechanism of Action

The mechanism of action of LY-183648 involves its interaction with estrogen receptors. By binding to these receptors, it inhibits the effects of estrogen, thereby reducing the growth and spread of estrogen-dependent cancer cells. The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to the inhibition of estrogen signaling.

Comparison with Similar Compounds

LY-183648 can be compared with other antiestrogenic compounds such as tamoxifen and raloxifene. While tamoxifen is widely used in the treatment of breast cancer, LY-183648 has shown a higher potency in inhibiting metastasis in certain cancer models. Raloxifene, on the other hand, is used for preventing osteoporosis and also has antiestrogenic properties. The uniqueness of LY-183648 lies in its specific structure, which allows for a more targeted inhibition of estrogen receptors .

Similar Compounds

    Tamoxifen: Used in breast cancer treatment.

    Raloxifene: Used for preventing osteoporosis and has antiestrogenic properties.

    Fulvestrant: Another antiestrogenic compound used in cancer treatment.

Properties

CAS No.

102993-90-8

Molecular Formula

C20H14Cl2N4

Molecular Weight

381.3 g/mol

IUPAC Name

5-[bis(4-chlorophenyl)-imidazol-1-ylmethyl]pyrimidine

InChI

InChI=1S/C20H14Cl2N4/c21-18-5-1-15(2-6-18)20(26-10-9-23-14-26,17-11-24-13-25-12-17)16-3-7-19(22)8-4-16/h1-14H

InChI Key

PWNCFCILBAAISL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)N4C=CN=C4)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)N4C=CN=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 183648;  LY183648;  LY-183648.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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